molecular formula C10H21ClN2O2 B12309110 2-Amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride

2-Amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride

Cat. No.: B12309110
M. Wt: 236.74 g/mol
InChI Key: WRSDWRRFBJHELY-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- is a chemical compound with the CAS number 67597-67-5 . It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. This compound is characterized by the presence of an amino group, a methyl group, and a ketone group attached to the morpholine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- typically involves the reaction of morpholine with appropriate reagents to introduce the amino, methyl, and ketone groups. One common method involves the use of amino acid derivatives as starting materials, which are then reacted with morpholine under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- is used as an intermediate in the synthesis of various organic compounds.

Biology

In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. Its ability to interact with various biomolecules makes it a useful tool in biochemical assays and drug discovery .

Medicine

In medicine, Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- may be explored for its potential therapeutic applications. Its structural features suggest that it could be a candidate for the development of new pharmaceuticals .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- involves its interaction with specific molecular targets. The amino and ketone groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-(2-amino-4-methyl-1-oxobutyl)-, monohydrochloride: Similar structure but with a different side chain length.

    Morpholine, 4-(2-amino-4-methyl-1-oxopropyl)-, monohydrochloride: Another derivative with a shorter side chain.

Uniqueness

Morpholine, 4-(2-amino-4-methyl-1-oxopentyl)-, monohydrochloride,(S)- stands out due to its specific side chain length and the presence of both amino and ketone groups.

Properties

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

2-amino-4-methyl-1-morpholin-4-ylpentan-1-one;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-8(2)7-9(11)10(13)12-3-5-14-6-4-12;/h8-9H,3-7,11H2,1-2H3;1H

InChI Key

WRSDWRRFBJHELY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCOCC1)N.Cl

Origin of Product

United States

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